

Application Note: Isoengeletin Extraction and Purification from Stellera chamaejasme

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Compound of Interest		
Compound Name:	Isoengeletin	
Cat. No.:	B3002223	Get Quote

Introduction

Isoengeletin, a dihydroflavonol, is a natural compound found in various medicinal plants, including Stellera chamaejasme. It has garnered interest within the scientific community for its potential therapeutic properties. This application note provides a detailed protocol for the extraction, purification, and quantification of **isoengeletin** from the roots of Stellera chamaejasme. Additionally, it outlines the inhibitory effect of **isoengeletin** on the Toll-like Receptor 4 (TLR4) - Nuclear Factor-kappa B (NF-κB) signaling pathway, a key inflammatory cascade.

Materials and Methods

Plant Material

Dried roots of Stellera chamaejasme were collected and authenticated. The roots were washed, dried at 50°C for 48 hours, and ground into a fine powder (80-100 mesh).

Extraction of Total Flavonoids

The powdered root material of Stellera chamaejasme was subjected to ultrasound-assisted extraction to isolate the total flavonoid content. A detailed protocol is provided below.

Purification of **Isoengeletin** by Preparative High-Performance Liquid Chromatography (HPLC)



The crude flavonoid extract was further purified using a preparative HPLC system to isolate **isoengeletin**.

Quantification of Isoengeletin

The concentration and purity of the isolated **isoengeletin** were determined using an analytical UPLC-MS/MS system.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of Total Flavonoids

- Sample Preparation: Weigh 100 g of powdered Stellera chamaejasme root and place it in a 2
 L Erlenmeyer flask.
- Solvent Addition: Add 1 L of 75% ethanol to the flask, resulting in a solid-to-liquid ratio of 1:10
 (w/v).[1]
- Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 1 hour at a frequency of 40 kHz and a power of 250 W. Maintain the temperature at 50°C.
- Maceration: After sonication, seal the flask and allow it to macerate for 24 hours at room temperature with occasional shaking.
- Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.
- Re-extraction: Transfer the residue back to the flask and repeat steps 2-5 twice to maximize the extraction yield.
- Concentration: Combine all the filtrates and concentrate the solution using a rotary evaporator at 50°C under reduced pressure to obtain a crude extract.
- Drying: Dry the crude extract in a vacuum oven at 60°C to a constant weight.

Protocol 2: Preparative HPLC Purification of Isoengeletin

• Sample Preparation: Dissolve 1 g of the dried crude flavonoid extract in 10 mL of methanol. Filter the solution through a 0.45 μm syringe filter.



- HPLC System: A preparative HPLC system equipped with a C18 column (250 x 20 mm, 5 μm) is used.
- Mobile Phase: The mobile phase consists of (A) 0.1% formic acid in water and (B) methanol.
- Gradient Elution: A gradient elution program is employed for the separation (see Table 1).
- Fraction Collection: Monitor the eluent at 288 nm and collect fractions corresponding to the **isoengeletin** peak based on a reference standard.
- Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of isoengeletin.
- Lyophilization: Pool the pure fractions and lyophilize to obtain purified isoengeletin powder.

Data Presentation

Table 1: Preparative HPLC Gradient Program

Time (min)	Flow Rate (mL/min)	% Mobile Phase A	% Mobile Phase B
0	10	60	40
20	10	40	60
30	15	20	80
40	15	20	80
45	10	60	40
50	10	60	40

Table 2: Quantitative Analysis of Isoengeletin Extraction

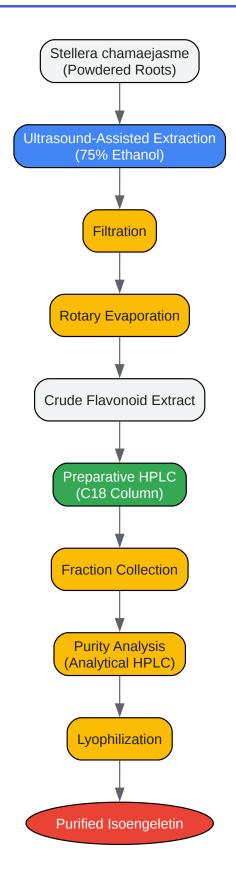


Parameter	Value
Starting Plant Material (g)	100
Crude Flavonoid Extract Yield (g)	11.21
Isoengeletin Content in Crude Extract (%)	5.8
Purified Isoengeletin Yield (mg)	650
Purity of Isoengeletin (%)	>98

Note: The yield of total flavonoids is based on literature reports for Stellera chamaejasme.[2] The yield and purity of **isoengeletin** are representative values achievable with the described protocol.

Visualization of Experimental Workflow and Signaling Pathway

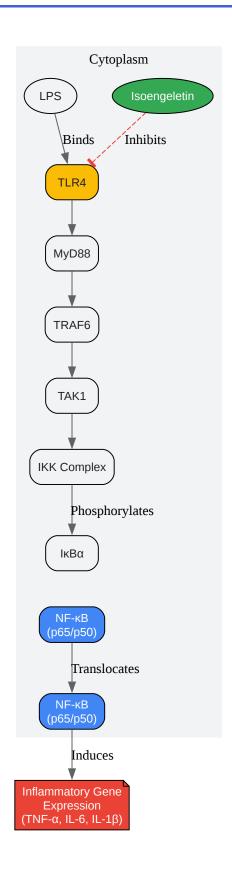




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Caption: Workflow for the extraction and purification of **isoengeletin**.





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Caption: Inhibition of the TLR4-NF-кВ signaling pathway by isoengeletin.[3]



Conclusion

This application note provides a comprehensive and reproducible protocol for the extraction and purification of **isoengeletin** from Stellera chamaejasme. The described methods yield high-purity **isoengeletin** suitable for further research and drug development applications. The visualization of the experimental workflow and the inhibitory action of **isoengeletin** on the NF- kB signaling pathway offers a clear overview for researchers in the field.

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